Titanium trichloride

Description

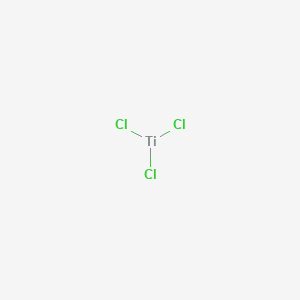

Structure

2D Structure

Properties

IUPAC Name |

trichlorotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ti/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONPGGFAJWQGJC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ti](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiCl3, Cl3Ti | |

| Record name | Titanium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11130-18-0 (cpd with unspecified MF) | |

| Record name | Titanium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052870 | |

| Record name | Titanium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, Dark red-violet deliquescent solid; [Merck Index] Purple powder; [Sigma-Aldrich MSDS] | |

| Record name | Titanium chloride (TiCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7705-07-9 | |

| Record name | Titanium chloride (TiCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7705-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium chloride (TiCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Advanced Synthesis and Preparation of Titanium Iii Chloride

Reduction-Based Synthesis Pathways for Titanium(III) Chloride

Titanium(III) chloride (TiCl₃), a compound of significant interest due to its applications as a catalyst and an intermediate in titanium metal production, can be synthesized through various reduction pathways. These methods primarily involve the reduction of titanium tetrachloride (TiCl₄), a more common and stable titanium compound.

Magnesiothermic Reduction of Titanium Tetrachloride to Titanium Subchlorides

A prominent method for producing titanium and its subchlorides is the Kroll process, which traditionally involves the magnesiothermic reduction of titanium tetrachloride. dntb.gov.uadoaj.org In a modified approach aimed at producing titanium subchlorides, TiCl₄ is reacted with magnesium. dntb.gov.ua This reaction can be tailored to yield titanium trichloride (B1173362) (TiCl₃) and titanium dichloride (TiCl₂). dntb.gov.uadntb.gov.ua

The synthesis can be conducted in a magnesium chloride (MgCl₂) medium, where the generated titanium subchlorides become enriched in the molten salt. dntb.gov.ua The subsequent reduction of TiCl₃ by magnesium is a rapid and highly exothermic reaction. dntb.gov.uamdpi.com Research has shown that when a mixture of TiCl₃ feed material and magnesium reductant is heated, the temperature can rapidly increase to over 973 K, indicating a high-speed reaction. mdpi.com This subhalide reduction process is considered a potential route for a semi-continuous and high-speed titanium production process. dntb.gov.uamdpi.com The process can be controlled to produce titanium metal with a purity of up to 99.8% after the removal of byproducts like magnesium chloride through vacuum distillation.

Aluminothermic Reduction of Titanium Tetrachloride

Aluminothermic reduction offers an alternative route to synthesize titanium trichloride. This process is typically carried out in two distinct steps. researchgate.netcdc.gov Initially, titanium tetrachloride is reduced by aluminum at a temperature maintained below the boiling point of TiCl₄, under an inert argon atmosphere. researchgate.netcdc.gov This first step yields an intermediate product of this compound.

In the second stage, the newly formed TiCl₃ is further reacted with aluminum at elevated temperatures, which can reach up to approximately 1000°C. researchgate.netcdc.gov This subsequent reaction leads to the formation of titanium-aluminum alloy powders. researchgate.net While this method is effective for producing Ti-Al alloys, it is also a viable pathway for the initial generation of TiCl₃. researchgate.netcdc.gov

Hydrogen-Based Reduction of Titanium Tetrachloride

The reduction of titanium tetrachloride using hydrogen is another established method for preparing this compound. researchgate.netresearchgate.net This gas-phase reaction can be performed under different conditions to achieve the desired product.

One approach involves a thermal reaction at high temperatures, commercially employed at around 800°C. However, at these temperatures, the formation of TiCl₃ is less thermodynamically favored. A study measuring the reaction rate between 430°C and 500°C determined the activation energy to be 41 kcal per gram mole.

An alternative is the arc-induced hydrogen reduction of TiCl₄. researchgate.net This method allows for the preparation of finely powdered, high-purity this compound. researchgate.net In a continuous closed-system apparatus, a circulating atmosphere of TiCl₄ vapor and hydrogen is subjected to an electric arc, where monatomic hydrogen reacts with the tetrachloride to form TiCl₃ and hydrogen chloride (HCl). researchgate.net The HCl byproduct can be regenerated by passing it over heated titanium metal, making the process more economical. researchgate.net Research has shown that a yield of 91% TiCl₃ can be achieved at a formation temperature of 460°C. researchgate.net

Electrochemical Synthesis and Purification Techniques for Titanium(III) Chloride

Electrochemical methods provide alternative pathways for the synthesis and purification of titanium(III) chloride, often allowing for greater control over the product's purity and form.

Anodic Dissolution Methods for Titanium(III) Chloride Generation

The generation of titanium(III) chloride can be achieved through the anodic dissolution of titanium metal in specific electrolyte systems. In this process, a titanium metal electrode acts as the anode and is oxidized, releasing titanium ions into the electrolyte. Under controlled potential, this can lead to the formation of Ti(III) species.

Studies conducted in acidic chloroaluminate molten salts, such as aluminum chloride-1-ethyl-3-methylimidazolium chloride (AlCl₃-EtMeImCl), have demonstrated that the anodic oxidation of a titanium electrode can result in the formation of a passive film of solid TiCl₃ on the electrode surface. Similarly, in equimolar AlCl₃–NaCl molten salts, the anodic dissolution of titanium has been shown to proceed through reversible steps, including the formation of Ti³⁺ from Ti²⁺.

Another approach involves the anodic dissolution of aluminum in aqueous solutions of titanium tetrachloride. This method has been shown to produce solutions of this compound, although its primary application has been explored in the context of wastewater treatment. researchgate.net The electrochemical reduction of Ti⁴⁺ to Ti³⁺ in nonaqueous solvents like dimethylformamide (DMF) has also been investigated, indicating the feasibility of forming Ti(III) species through electrochemical means.

Molten Salt Media Synthesis and Enrichment of High Purity Titanium(III) Chloride

Molten salts serve as an effective medium for the synthesis and purification of high-purity titanium(III) chloride. Various salt systems, including calcium chloride (CaCl₂), sodium chloride-potassium chloride (NaCl-KCl), and magnesium chloride (MgCl₂), have been utilized for this purpose. dntb.gov.ua

One novel method involves a two-step process in molten CaCl₂. First, titanium subchlorides are prepared by reacting titanium tetrachloride with metallic titanium within the molten salt. In the second step, the resulting mixture, which contains titanium dichloride (TiCl₂), is enriched with TiCl₃ by introducing hydrogen chloride (HCl) gas into the melt. This process has been shown to achieve a collection efficiency of over 95% for high-purity TiCl₃. The resulting TiCl₃ product is described as dense, homogeneous, and having an agglomerative structure.

The use of molten salts as a reaction medium significantly enhances the efficiency of titanium subchloride formation compared to the direct gas-phase reaction of TiCl₄ with solid titanium. The enrichment process within the molten salt allows for the effective separation and collection of pure TiCl₃.

Novel Synthetic Approaches to Titanium(III) Chloride Precursors

The generation of titanium(III) chloride and its precursors is a critical step for various applications, including as catalysts in polymerization and as reagents in organic synthesis. Advanced methodologies have focused on developing more efficient, controlled, and sometimes salt-free routes to these valuable compounds. These novel approaches often utilize organometallic reagents or sophisticated ligand systems to influence the reduction of titanium(IV) species and to stabilize the resulting Ti(III) center.

Organometallic Precursors for Titanium(III) Chloride Synthesis

The synthesis of titanium(III) chloride has been effectively achieved through the reduction of titanium tetrachloride (TiCl₄) using various organometallic compounds. These methods offer an alternative to traditional reduction by hydrogen or elemental metals, often proceeding under milder conditions and providing control over the product's catalytic activity.

A prominent method involves the reduction of TiCl₄ with organoaluminum or organomagnesium compounds. For instance, a process has been developed where TiCl₄ is reduced by an organometallic compound of aluminum or magnesium in an ether solvent, such as an aliphatic or alkyl-aryl ether. fishersci.se The reaction mixture is typically aged at temperatures ranging from 20°C to 200°C for a period of 0.2 to 3.0 hours. fishersci.se The resulting solid this compound is then recovered and washed with an anhydrous organic solvent like n-heptane. fishersci.se This process highlights the utility of organometallic reagents in producing catalytically active TiCl₃.

Another innovative, salt-free reduction protocol employs electron-rich organosilicon compounds. fishersci.se Reagents such as 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes can serve as versatile reductants for early transition-metal complexes, including titanium chlorides. fishersci.se This salt-free reduction is advantageous as it generates pure low-valent metal species and byproducts that are easily removed, such as trimethylsilyl (B98337) chloride and aromatic compounds (e.g., benzene, toluene (B28343), pyrazine). fishersci.se

The use of cyclopentadienyl-type ligands is a cornerstone in the organometallic chemistry of titanium, providing access to a wide array of precursors. Monocyclopentadienyltitanium(III) complexes, for example, can be synthesized by the reduction of their corresponding titanium(IV) trichloride precursors. americanelements.com A general route involves treating monopentamethylcyclopentadienyltitanium(IV) trichloride ([Ti(η⁵-C₅Me₅)Cl₃]) with a suitable reducing agent. americanelements.com Similarly, chiral cyclopentadienylthis compound precursors have been synthesized, starting from natural products like menthone and pulegone (B1678340) to create the cyclopentadiene (B3395910) ligands, which are then reacted with TiCl₄. fishersci.at Furthermore, 1,2,3-trisubstituted cyclopentadienyl (B1206354) this compound complexes have been prepared by reacting the corresponding lithium cyclopentadienide (B1229720) with TiCl₄. wikipedia.org These organometallic precursors are pivotal in the development of specialized catalysts and reagents.

Table 1: Selected Organometallic Precursors and Reductants for TiCl₃ Synthesis

| Organometallic Precursor/Reductant | Ti(IV) Starting Material | Solvent(s) | Key Product(s) | Reference |

|---|---|---|---|---|

| Organoaluminum/Organomagnesium Compounds | TiCl₄ | Aliphatic or alkyl-aryl ether | Catalytic TiCl₃ | fishersci.se |

| 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes | Cp*TiCl₃, Cp₂TiCl₂ | Not specified | Low-valent Ti species | fishersci.se |

| Lithium borohydride (B1222165) (LiBH₄) | [Ti(η⁵-C₅Me₅)Cl₃] | Toluene | [{Ti(η⁵-C₅Me₅)(BH₄)(μ-BH₄)}₂] | americanelements.com |

This table is interactive. Click on the headers to sort the data.

Ligand-Assisted Synthetic Routes for Titanium(III) Chloride Complexes

The stability and reactivity of titanium(III) chloride can be profoundly influenced by the coordination of various ligands. Ligand-assisted synthesis provides a powerful tool for isolating and characterizing novel Ti(III) complexes, which can serve as precursors for more complex molecular architectures or as active species in chemical transformations.

Pincer ligands, with their tridentate and meridional binding mode, offer a robust framework for stabilizing reactive metal centers. For instance, Ti(III) and Ti(IV) complexes featuring the tBuPCP ligand (tBuPCP = C₆H₃-2,6-(CH₂PtBu₂)₂) have been synthesized. The Ti(III) complex, (tBuPCP)TiCl₂, was prepared in high yield (66%) by reacting the lithium synthon [tBuPCP]Li with TiCl₃(THF)₃ in pentane. fishersci.no This demonstrates the direct use of a pre-formed Ti(III) source and a sophisticated ligand to generate a stable organometallic Ti(III) complex.

Bulky bidentate ligands have also been employed to synthesize unique titanium(III) species. In one study, a dimeric Ti(III) complex, [LTiCl(μ–Cl)]₂ (where L is a bulky guanidinate ligand), was synthesized by the reduction of the corresponding Ti(IV) precursor [LTiCl₃] with potassium graphite (B72142) (KC₈) in hexane. fishersci.at This reaction yielded the first structurally characterized mono-guanidinate ligand stabilized dimeric Ti(III) complex. fishersci.at

Amidinate ligands are another class of nitrogen-based donors used to stabilize titanium centers. A titanium(III) amidinate compound, Tris(N,N'-Diisopropylpentanamidinate) Titanium(III), was successfully synthesized via a salt elimination reaction between TiCl₃(THF)₃ and the corresponding lithium amidinate salt in a 65% yield. fishersci.ca This complex was investigated as a potential single-source precursor for chemical vapor deposition (CVD). fishersci.ca

The versatility of ligand-assisted synthesis is also evident in the preparation of complexes with hydridoborato ligands. The reduction of monocyclopentadienyltitanium(IV) trichlorides with an excess of lithium borohydride (LiBH₄) in toluene yields dimeric bis(hydridoborato)titanium(III) complexes of the type [{Ti(η⁵-C₅H₅₋ₙMeₙ)(BH₄)(μ-BH₄)}₂]. americanelements.com These reactions showcase a combined organometallic and ligand-based approach to generate well-defined Ti(III) precursors.

Table 2: Examples of Ligand-Assisted Synthesis of Ti(III) Complexes

| Ligand Type | Ti Starting Material | Reagent(s) | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Pincer (tBuPCP) | TiCl₃(THF)₃ | [tBuPCP]Li | Pentane | (tBuPCP)TiCl₂ | fishersci.no |

| Guanidinate | [LTiCl₃] | Potassium Graphite (KC₈) | Hexane | [LTiCl(μ–Cl)]₂ | fishersci.at |

| Amidinate | TiCl₃(THF)₃ | [Li(iPr-nBuAMD)] | Tetrahydrofuran | [Ti(iPr-nBuAMD)₃] | fishersci.ca |

This table is interactive. Click on the headers to sort the data.

Catalytic Applications and Mechanisms of Titanium Iii Chloride

Ziegler-Natta Polymerization Catalysis with Titanium(III) Chloride Systems

Titanium(III) chloride (TiCl₃) is a cornerstone of Ziegler-Natta catalysis, a method that revolutionized the synthesis of polyolefins. numberanalytics.com These catalytic systems, typically involving a titanium compound and an organoaluminum cocatalyst, enable the stereospecific polymerization of 1-alkenes like propylene (B89431) and the production of high-density polyethylene (B3416737). numberanalytics.comwikipedia.orgtestbook.com The original Ziegler-Natta catalysts were based on titanium(III) chloride and triethylaluminum (B1256330). numberanalytics.com Ziegler-Natta catalysts are broadly classified into two categories: heterogeneous, which are solid-supported and dominate industrial applications, and homogeneous, which are soluble in the reaction medium. wikipedia.org

Heterogeneous Ziegler-Natta catalysts are complex systems where the active sites are located on the surface of a solid support. pnas.orgnih.gov The first dominant class of these catalysts was based on titanium compounds, often TiCl₃ or TiCl₄, activated by organoaluminum compounds such as triethylaluminium. wikipedia.orgpnas.org The performance of these catalysts is heavily dependent on their composition and the morphology of the support material. pageplace.de The solid catalyst particles' shape and distribution are known to be closely related to the resulting polymer particles. vot.pl

The development of catalysts supported on magnesium dichloride (MgCl₂) marked a significant advancement, leading to a dramatic increase in activity by orders of magnitude. nih.govutwente.nl The high efficiency of MgCl₂-supported catalysts stems from several factors. Firstly, MgCl₂ acts as an excellent dispersant for the active titanium species. utwente.nl In conventional TiCl₃ catalysts, many titanium atoms in the crystal's interior are inaccessible to the monomer and cocatalyst. utwente.nl By supporting the titanium compound on high-surface-area MgCl₂, more titanium atoms are exposed on the surface, making them potentially active for polymerization. utwente.nl

The structural similarity between the crystalline forms of MgCl₂ and TiCl₃ is also a key factor. core.ac.uk This compatibility allows for the incorporation of titanium ions into the MgCl₂ lattice, creating highly active catalytic sites. The use of δ-MgCl₂, which has a disordered structure, is considered crucial for creating active MgCl₂ supports. core.ac.uk The interaction between the MgCl₂ support and the titanium compound significantly enhances the polymerization activity. utwente.nl

| Catalyst Type | Key Advantage of MgCl₂ Support | Reference |

|---|---|---|

| Conventional TiCl₃ | Lower percentage of active surface Ti atoms. | utwente.nl |

| MgCl₂-supported TiCl₄/TiCl₃ | High dispersion of Ti atoms, leading to a higher number of potential active sites. | utwente.nl |

| MgCl₂-supported TiCl₄/TiCl₃ | Significant enhancement in polymerization activity. | utwente.nl |

The performance of MgCl₂-supported titanium catalysts is further refined by the inclusion of organic modifiers, often referred to as Lewis bases or internal and external donors. wikipedia.orgnih.gov These modifiers, typically esters of aromatic diacids, diethers, or alkoxysilanes, play a critical role in controlling the stereospecificity of the catalyst, particularly in propylene polymerization. wikipedia.orgnih.gov The primary function of an internal donor, which is incorporated during catalyst synthesis, is to prevent the formation of non-stereospecific active sites. utwente.nl

Cocatalysts, most commonly organoaluminum compounds like triethylaluminum (TEA) or triisobutylaluminum (B85569) (TIBA), are essential for activating the titanium precatalyst. wikipedia.orgthieme-connect.de The organoaluminum compound reduces and alkylates the titanium species on the support surface, generating the active sites required for polymerization to begin. mdpi.com The choice and concentration of the cocatalyst can influence catalyst productivity and the molecular weight of the resulting polymer. google.com External donors, added along with the cocatalyst during polymerization, can deactivate non-specific active sites on the catalyst surface, thereby increasing the isotacticity of polypropylene (B1209903). mdpi.com The interaction between internal donors and the titanium species can influence the electron density around the titanium, which in turn affects catalyst activity. acs.org

Kinetic studies reveal significant differences in the polymerization behavior of ethylene (B1197577) and propylene using the same TiCl₃-based Ziegler-Natta catalysts. Ethylene polymerization often exhibits a "build-up" type rate curve, characterized by an induction period where the reaction rate gradually increases to a steady state. semanticscholar.orgnih.gov In contrast, propylene polymerization typically shows a "decay" type curve, where the rate rapidly peaks and then decreases over time. semanticscholar.orgnih.gov

| Monomer | Kinetic Profile | Active Center Fraction ([C*]/[Ti]) | Primary Reason for Kinetic Behavior | Reference |

|---|---|---|---|---|

| Ethylene | Build-up type (rate gradually increases) | <0.6% | Inefficient catalyst fragmentation | semanticscholar.orgnih.gov |

| Propylene | Decay type (rate peaks quickly then declines) | 1.5%–4.9% | Efficient catalyst fragmentation | semanticscholar.orgnih.gov |

Understanding the relationship between the surface structure of TiCl₃-based catalysts and their polymerization behavior requires sophisticated analytical techniques. pnas.org Surface science approaches, often conducted under ultra-high vacuum conditions, allow for the preparation and characterization of model catalysts with well-defined surface structures. pnas.org

X-ray photoelectron spectroscopy (XPS) is a powerful tool for identifying the oxidation states of titanium on the catalyst surface. pnas.orgacs.org Studies have used XPS to analyze the interaction between catalyst components and have shown that internal donors can alter the electron density around the titanium active sites. acs.org Diffuse reflectance UV-Vis spectroscopy and Ti L₃-edge near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, aided by theoretical simulations, have revealed that Ti sites in precatalysts can exist as monomeric 6-fold-coordinated species. acs.org Upon activation with an alkylaluminum compound, a portion of the Ti(IV) species are reduced to Ti(III). cnr.it Infrared (IR) spectroscopy of adsorbed probe molecules, such as carbon monoxide (CO), can distinguish between different types of Ti(III) active sites based on their electron density. cnr.it These analytical methods are crucial for correlating the molecular-level structure of the catalyst with its macroscopic performance, such as activity and stereospecificity. jaist.ac.jp

While heterogeneous catalysts dominate industry, homogeneous Ziegler-Natta catalysts, which are soluble in the polymerization medium, are invaluable for mechanistic studies and the production of specialty polymers. wikipedia.orgpnas.org These systems often involve complexes of Group 4 metals, including titanium. wikipedia.org Early homogeneous catalysts were often derived from metallocenes, but the range has expanded significantly to include a variety of non-metallocene, nitrogen-based ligands. wikipedia.orgmdpi.com

A key feature of many homogeneous systems is the in-situ formation of the active catalytic species. For example, the activation of titanium half-metallocenes like CpTiCl₃ with methylaluminoxane (B55162) (MAO) can lead to the formation of paramagnetic Ti(III) species. rsc.org The reduction of the initial Ti(IV) complex to a Ti(III) state is considered crucial for the high activity observed in certain polymerizations, such as the syndiospecific polymerization of styrene (B11656). rsc.org Advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) are essential for characterizing these short-lived, paramagnetic Ti(III) intermediates, such as Ti(III)-hydride complexes, which are difficult to isolate but are believed to be key players in the catalytic cycle. rsc.org These model systems provide fundamental insights into the mechanisms of olefin insertion and stereochemical control at a molecular level. rsc.org

Homogeneous Titanium(III) Chloride Catalysts and Model Systems

Metallocene and Non-metallocene Titanium(III) Chloride Complexes in Polymerization

Titanium(III) chloride complexes, both metallocene and non-metallocene, are significant in the field of olefin polymerization.

Metallocene Complexes: Metallocene complexes, specifically those involving Group 4 metals like titanium, are well-regarded as pre-catalysts for olefin polymerization. rsc.org The classic example, bis(cyclopentadienyl)titanium(III) chloride, also known as the Nugent-RajanBabu reagent, exists as a dimer [(C₅H₅)₂TiCl]₂ and is an air-sensitive green solid. wikipedia.org This complex is typically prepared by the reduction of titanocene (B72419) dichloride. wikipedia.org While titanocenes are highly active, they can be less stable at higher temperatures, where the titanium(IV) state can be reduced to the inactive titanium(III) state. nih.gov The development of single-site homogeneous polymerization catalysts, such as those based on Group 4 metallocenes or half-metallocenes activated with methylaluminoxane (MAO), has provided significant mechanistic understanding of olefin polymerization. rsc.org These catalysts offer the ability to produce polymers with well-defined microstructures and properties. nih.gov

Non-metallocene Complexes: The development of non-metallocene catalysts began in the mid-1990s as an alternative to metallocenes. mdpi.com These catalysts, particularly those with [N,N] bidentate ligands, have gained attention due to their structural stability and unique polymerization behaviors. mdpi.com Non-metallocene titanium complexes with [O,O] bidentate ligands have also been explored for producing ultra-high molecular weight polyethylene (UHMWPE), although many have shown limitations in activity and the molecular weight of the resulting polymer. bohrium.com However, new systems, such as those using 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) as a ligand in combination with cocatalysts like diethylaluminium chloride and di-n-butylmagnesium, have demonstrated very high activity in ethylene polymerization. bohrium.com

β-diketiminato complexes of Ti(III) with the general formula LTiCl₂ (where L is a β-diketiminato ligand) are another class of non-metallocene catalysts. doi.org When activated with methylaluminoxane or B(C₆F₅)₃, these complexes can catalyze the homopolymerization of ethylene and its copolymerization with α-olefins. doi.org The synthesis of these complexes often involves the reaction of the lithium salt of the β-diketiminato ligand with titanium trichloride (B1173362). doi.org

Activation Mechanisms in Homogeneous Titanium(III) Chloride Catalysis

The activation of homogeneous titanium(III) chloride catalysts is a critical step in initiating polymerization. A key aspect of this process involves the generation of a catalytically active species, often a cationic complex with a vacant coordination site. researchgate.net

In many systems, particularly those involving metallocene and half-metallocene pre-catalysts, methylaluminoxane (MAO) or modified methylaluminoxane (MMAO) is used as an activator. rsc.org MAO functions as an alkylating agent, leading to the formation of a metal-alkyl bond through ligand exchange. rsc.org For titanocenes, the Ti(IV) pre-catalyst can be reduced to the lower Ti(III) and Ti(II) oxidation states. rsc.org The active species is often a Ti(III)-hydride complex, which forms during the activation reaction. rsc.org The catalytic cycle then proceeds with the Ti(III)-H species. rsc.org

The mechanism of activation can also involve the formation of ion pairs. For instance, the activation of half-titanocenes with MAO can lead to Ti(IV) cationic complexes stabilized as ion pairs. rsc.org While the structure of these Ti(IV) species has been studied with NMR spectroscopy, the corresponding open-shell Ti(III) complexes are less understood. rsc.org

The nature of the solvent and other components in the reaction mixture can also play a crucial role. For example, in reactions involving Cp₂TiCl, the presence of a protic source leads to a different form of the active Ti(III) species compared to aprotic conditions. nih.gov Under aprotic conditions, Cp₂TiCl(THF) is the dominant species, while under protic conditions, a complex between Cp₂TiCl and an acid, such as collidine hydrochloride, is formed. nih.gov This difference in the active species can affect the subsequent reaction pathways. nih.gov

Advanced Ziegler-Natta Catalyst Design and Performance Optimization

Tailoring Catalyst Morphology and Surface Chemistry for Enhanced Polymer Properties

The performance of Ziegler-Natta catalysts, which are central to polyolefin production, is highly dependent on their physical and chemical properties. acs.org These catalysts typically consist of a titanium chloride precursor, a high surface area magnesium chloride (MgCl₂) support, electron donors, and an aluminum alkyl activator. acs.org

Catalyst Support and Morphology: The morphology and surface chemistry of the MgCl₂ support are critical. Modern preparation methods, such as the precipitation of a MgCl₂ solution or the solid-state conversion of Mg(OR)₂ precursors, can reduce the size of the δ-MgCl₂ primary particles and increase their structural disorder, which in turn boosts catalyst performance. acs.org The method of preparation also influences the relative extension of different crystal surfaces of the support. acs.org The morphology of the final polymer often replicates that of the catalyst, so controlling the catalyst's shape is a way to control the polymer's morphology. koreascience.kr

The addition of metal halides like ZnCl₂, AlCl₃, MnCl₂, and FeCl₂ can modify the catalyst support by creating defects on its surface and disrupting the crystal structure. This increases the surface area for the active metal to be absorbed, leading to a better distribution of active centers, higher catalyst activity, and improved comonomer incorporation. For instance, using a combination of AlCl₃ and ZnCl₂ has been shown to significantly improve catalyst activity.

Surface Chemistry and Electron Donors: The interaction between the titanium species and the support is crucial. The use of hydroxylated carbon nanotubes (CNTOH) as part of the support in CNT/MgCl₂/TiCl₄ catalysts has been shown to increase catalytic efficiency. koreascience.kr It is believed that the hydroxyl groups on the CNTs interact with the MgCl₂ surface, leading to a higher specific surface area and allowing more titanium tetrachloride active sites to be anchored. koreascience.kr

Internal electron donors are also a key component, influencing the state of the titanium on the catalyst surface via the MgCl₂ support. nih.gov The choice of internal donor can affect the catalyst's properties and, consequently, the properties of the resulting polymer.

Impact of Titanium Oxidation States on Polymerization Characteristics

The oxidation state of titanium in Ziegler-Natta catalysts is a significant factor that influences the polymerization process and the final polymer properties. nih.govdntb.gov.ua The titanium in these catalysts can exist in various oxidation states, including Ti(IV), Ti(III), and Ti(II). nih.gov

Influence on Catalyst Activity and Polymer Properties: Studies have shown that catalysts based on Ti(III) are generally less productive than those based on Ti(IV). mdpi.comsemanticscholar.org However, polymers produced with Ti(III)-based catalysts, such as ultra-high molecular weight polyethylene (UHMWPE), often exhibit superior mechanical properties. mdpi.comsemanticscholar.org The distribution of titanium oxidation states can be influenced by factors such as the Al/Ti ratio, activation temperature, and aging time. nih.gov

While the initial oxidation state of the titanium compound has been found to have a weak effect on the molecular weight and molecular weight distribution of polyethylene, the ligand environment around the titanium atom has a more significant impact on these properties. vot.pl Different titanium precursors, including Ti(II), Ti(III), and Ti(IV) compounds supported on MgCl₂, can all be used to prepare highly active catalysts for ethylene polymerization and copolymerization. vot.pl

Role in Stereospecificity and Copolymerization: In some cases, different titanium oxidation states are believed to be responsible for different types of polymerization. For example, in the copolymerization of styrene and ethylene, it has been suggested that a Ti(IV) active center is responsible for polyethylene formation, while a Ti(III) species is active in the syndiospecific polymerization of styrene. nih.gov

In ethylene/1-hexene copolymerization, a catalyst containing only Ti(II) as the active component showed increased copolymerizing ability compared to a conventional TiCl₄/MgCl₂ catalyst where Ti(III) is the active component. dntb.gov.ua The Ti(II)-based catalyst also produced copolymers with a more uniform distribution of branches. dntb.gov.ua The stabilization of the proper Ti(III) oxidation state, as confirmed by electron spin resonance (ESR), is important for catalyst performance. dntb.gov.ua The pre-contact treatment of the catalyst with a triethylaluminum cocatalyst can lead to the selective deactivation of less stereoselective active centers, thereby enhancing the isotacticity of the resulting polypropylene. ccspublishing.org.cn This deactivation is thought to be due to the over-reduction of the active center precursors. ccspublishing.org.cn

Titanium(III) Chloride in Organic Synthesis as a Reagent and Catalyst

Reductive Coupling Reactions Mediated by Titanium(III) Chloride

Titanium(III) chloride is a versatile reagent and catalyst in organic synthesis, particularly for mediating reductive coupling reactions. Its ability to act as a single-electron transfer (SET) agent allows for the generation of radical intermediates from various functional groups, which can then undergo C-C bond formation.

Inter- and Intramolecular Couplings: Low-valent titanium, often prepared from TiCl₄ and a reducing agent like samarium, can promote both intermolecular and intramolecular reductive coupling reactions. researchgate.net For instance, the coupling of ketones with nitriles to form substituted ketones, monocyclic α-amino alcohols, and monocyclic amines has been successfully achieved. researchgate.net Diastereoselective inter- and intramolecular pinacol (B44631) couplings of aldehydes have also been reported using a titanium(III) complex. sapub.org

Titanocene(III) chloride (Cp₂TiCl) is a well-known reagent for generating carbon-centered radicals from epoxides. sapub.org The reaction involves the anti-Markovnikov opening of the epoxide to a radical intermediate. wikipedia.org The fate of this intermediate depends on the reaction conditions. In the presence of a hydrogen atom donor, it is protonated to form an alcohol. wikipedia.org Alternatively, the radical can be trapped intramolecularly if a suitable acceptor group is present, a strategy that has been utilized in the synthesis of complex natural products. wikipedia.org

Mechanism and Catalytic Variants: The mechanism of these reactions typically involves the Lewis acidic Ti(III) center coordinating to an oxygen-containing functional group like a ketone or epoxide. wikipedia.org A single electron is then transferred from the titanium to the substrate, generating a carbon-centered radical and a Ti(IV)-oxo species. wikipedia.orgnih.gov This process is driven by the formation of a strong titanium-oxygen bond. wikipedia.org

Catalytic versions of these reactions have been developed. For example, a catalytic reductive cyclization of olefinic iodoethers using Cp₂TiCl₂ in the presence of manganese and trimethylsilyl (B98337) chloride provides a method for synthesizing multisubstituted tetrahydrofurans. sapub.org In another example, a Ti(III)-catalyzed radical alkylation of alkyl chlorides with Michael acceptors has been developed. nih.gov This reaction is initiated by the reduction of a Cp*Ti(IV)Cl₃ precursor to the active Ti(III) species. nih.gov The Ti(III) complex then abstracts a chlorine atom from the alkyl chloride to generate a carbon-centered radical, which subsequently reacts with the Michael acceptor. nih.gov

The reductive cross-coupling of ketones and nitriles can be catalyzed by titanocene dichloride in the presence of zinc and other additives. acs.org The reaction proceeds through a complex catalytic cycle where the active Ti(III) species is generated in situ. acs.org Kinetic studies have revealed that byproducts and additives can have a significant impact on the reaction rate, sometimes leading to autocatalysis or inhibition. acs.org

McMurry Reaction and its Titanium(III) Chloride-mediated Variants

Alkylation and Chlorination Reactions Facilitated by Titanium(III) Chloride

While more commonly known for its reducing properties, titanium(III) chloride and its corresponding tetrachloride (TiCl₄) can also function as Lewis acid catalysts in important electrophilic aromatic substitution reactions. This catalytic activity is crucial for facilitating alkylation and chlorination of aromatic compounds.

In the context of alkylation, titanium chlorides can catalyze Friedel-Crafts type reactions. Although TiCl₄ is more commonly cited as the catalyst, the underlying principle of Lewis acidity applies. The titanium center can activate substrates, though its use in this capacity is less frequent compared to other Lewis acids like aluminum chloride.

More significantly, titanium chlorides are employed in chlorination reactions. google.com Conventionally, the chlorination of aromatic rings is achieved by reacting an aromatic compound with chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride or titanium tetrachloride. google.com TiCl₃/TiCl₄ can serve as both a catalyst and a solvent in these reactions, offering an alternative to hazardous solvents like carbon tetrachloride. google.com For methylated aromatic compounds like toluene (B28343), this system allows for selective chlorination. Ring chlorination occurs under dark conditions, while side-chain (methyl group) chlorination is initiated by light irradiation. google.com This dual reactivity allows for a continuous process where both the aromatic ring and the side chain can be chlorinated by simply controlling the light conditions. google.com The reaction temperature for ring chlorination typically ranges from 0°C to 130°C. google.com

Other Selective Transformations in Organic Chemistry with Titanium(III) Chloride

The reactivity of TiCl₃ extends to various other selective transformations, including deoxygenation and cyclization reactions, demonstrating its broad utility in modern organic synthesis.

Titanium(III) chloride is a key component in catalytic systems designed for the deoxygenation of alcohols and the dehalogenation of organic halides. A notable application is the Ti-catalyzed direct dehydroxylation of tertiary aliphatic alcohols. organic-chemistry.org In a protocol using a catalyst system often involving Cp*TiCl₃ (a derivative of TiCl₃), along with a silane (B1218182) reductant and zinc, tertiary alcohols can be converted to the corresponding alkanes under mild conditions. organic-chemistry.orgresearchgate.net The reaction proceeds via the generation of a tertiary carbon radical through the homolysis of the C-OH bond, a process mediated by the titanium catalyst. nih.gov This method is highly selective for tertiary alcohols, leaving primary and secondary alcohols unaffected, and is tolerant of various functional groups. organic-chemistry.org

Furthermore, TiCl₃ is effective in promoting hydrodehalogenation reactions. Alkyl halides can be quantitatively reduced in the presence of TiCl₃·3THF and a hydride source. scribd.com The mechanism for these transformations is believed to involve a radical pathway.

Titanium(III) chloride can initiate radical cyclizations of appropriately functionalized aldehydes and ketones to produce heterocyclic structures. This strategy provides a powerful route to five- and six-membered rings. For example, TiCl₃ can be used as a radical initiator for the cyclization of aromatic carbonyl compounds that contain an unsaturated side chain.

One application involves the intramolecular cyclization of unsaturated N-chloroamines. thieme-connect.de In these reactions, TiCl₃ acts as a single-electron donor, initiating a radical cascade that results in the formation of nitrogen-containing heterocycles. This method has proven effective for creating substituted pyrrolidines with good diastereoselectivity. thieme-connect.de

Dehydroxylation and Dehalogenation Transformations

Photocatalysis with Titanium(III) Chloride Precursors

Titanium(III) chloride serves as a valuable precursor for the synthesis of titanium dioxide (TiO₂), a semiconductor material widely recognized for its high performance in photocatalysis. scirp.orgaip.org The properties of the resulting TiO₂, such as its crystalline phase (anatase, rutile, or brookite), particle size, and surface area, are crucial for its photocatalytic efficiency and can be controlled by the synthesis conditions starting from TiCl₃. scirp.orgscirp.orgresearchgate.net

A common method involves the controlled hydrolysis of an aqueous TiCl₃ solution. scirp.org The synthesis can be performed at room temperature, and the rate of hydrolysis can be significantly increased by the addition of nitric acid. scirp.orgscirp.org This process involves the oxidation of Ti³⁺ to Ti⁴⁺, followed by hydrolysis and precipitation to form TiO₂ precursors. scirp.orgscirp.org Subsequent calcination (heat treatment) of the precipitate at temperatures typically around 400-900°C is used to crystallize the material into the desired phase. scirp.orgaip.org For instance, pure rutile phase TiO₂ with a unique flower-like assembly of nanorods and high surface area can be obtained through this method. scirp.orgscirp.org The ratio of anatase to rutile, which can significantly impact photocatalytic activity, can also be controlled by adjusting synthesis parameters. researchgate.net

The TiO₂ materials synthesized from TiCl₃ precursors have demonstrated excellent efficacy in the photocatalytic degradation of organic pollutants. scirp.org For example, rutile TiO₂ prepared via TiCl₃ hydrolysis has shown high activity for the degradation of both cationic dyes, like methylene (B1212753) blue, and anionic dyes, like congo red, under visible light irradiation. scirp.orgscirp.org The performance of these materials can be comparable to, or even exceed, that of commercially available photocatalysts like Degussa P-25. scirp.org

Table 3: Photocatalytic Degradation of Methylene Blue using TiO₂

| TiO₂ Catalyst | Synthesis Precursor | Crystalline Phase | Degradation Efficiency (%) | Time (min) | Light Source | Reference |

| A1 | TiCl₃ / HNO₃ | Rutile | ~95% | 150 | Visible | scirp.orgscirp.org |

| Degussa P-25 | --- | Anatase/Rutile | ~98% | 150 | Visible | scirp.org |

| TiO₂ (900°C calcination) | TiCl₃ / NH₄OH | Anatase/Rutile | High | 300 | UV | aip.org |

The mechanism of photocatalysis involves the generation of electron-hole pairs upon absorption of light with energy greater than the bandgap of TiO₂. These charge carriers migrate to the surface and generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then oxidize and degrade organic molecules. iaamonline.orgamazonaws.com The high surface area and specific nanostructures achieved through TiCl₃-based synthesis routes enhance these processes, making it an attractive method for developing efficient photocatalysts. scirp.orgscirp.org

Generation of Titanium Dioxide Photocatalysts from Titanium(III) Chloride

Environmental Remediation Applications of Titanium(III) Chloride

Titanium(III) chloride is an effective agent for water treatment, functioning through a dual mechanism of chemical reduction and coagulation. This makes it particularly suitable for removing pollutants that are susceptible to reduction, such as certain heavy metals and organic dyes, as well as colloidal and dissolved organic matter. researchgate.netresearchgate.net

The process involves the hydrolysis of Ti(III) to form Ti(III) hydrates. These species act as reducing agents, converting pollutants to a less soluble or less toxic state. Simultaneously, the hydrolysis products polymerize and aggregate, forming flocs that enmesh and adsorb the reduced species and other suspended particles, leading to their removal from the water via sedimentation. researchgate.net

Heavy Metal Removal: TiCl₃ has shown high efficacy in removing redox-sensitive metals. For example, it can be used to remove perrhenate (B82622) (ReO₄⁻), a non-radioactive surrogate for the nuclear waste element technetium-99 (B83966) (⁹⁹TcO₄⁻). researchgate.net The proposed mechanism involves the reduction of ReO₄⁻ by Ti(III) hydrates to form rhenium dioxide (ReO₂). Subsequently, the positively charged titanium hydrates and the negatively charged ReO₂ aggregates aggregate through electrostatic interactions, forming flocs that rapidly settle. researchgate.net This reduction-coagulation process can achieve removal efficiencies of up to 99.6% for perrhenate. researchgate.net TiCl₃ has also been noted for its potential to remove other heavy metals like copper, cadmium, nickel, lead, and zinc from contaminated water. nih.gov

Organic Pollutant and Dissolved Organic Carbon (DOC) Removal: TiCl₃ is an effective coagulant for removing natural organic matter, often quantified as dissolved organic carbon (DOC). researchgate.netresearchgate.net Compared to traditional coagulants like aluminum sulfate (B86663) (alum), TiCl₃ can demonstrate significantly higher DOC removal capacity, especially at a low pH of around 3. researchgate.netresearchgate.net At this pH, charge neutralization is the dominant mechanism for floc formation. researchgate.netresearchgate.net Spectroscopic analyses have shown that TiCl₃ is particularly efficient at removing humic and fulvic compounds from water. researchgate.netresearchgate.net For instance, one study reported DOC removal of 71% with TiCl₃ compared to 56% with alum under optimal conditions. researchgate.net

Algae Removal: In the treatment of algae-laden water, TiCl₃ has been applied as a coagulant for the removal of species like Microcystis aeruginosa. It achieves higher removal efficiency (98.1%) compared to titanium tetrachloride (TiCl₄) at the same dosage. researchgate.net A key advantage of TiCl₃ is its lower reduction potential, which results in less damage to algal cells during coagulation, thereby minimizing the release of algal organic matter into the treated water. researchgate.net The primary mechanism is charge neutralization, enhanced by the reductive capacity of Ti(III). researchgate.net

The table below summarizes the performance of TiCl₃ in removing specific pollutants.

| Pollutant Type | Specific Pollutant | Removal Efficiency | Key Mechanism(s) | Reference(s) |

| Heavy Metal Analogue | Perrhenate (ReO₄⁻) | 99.6% | Reduction (ReO₄⁻ → ReO₂), Electrostatic Interaction, Coagulation | researchgate.net |

| Dissolved Organics | Dissolved Organic Carbon (DOC) | 71% | Charge Neutralization, Adsorption-Enmeshment, Coagulation | researchgate.netresearchgate.net |

| Dissolved Organics | Humic-like Acids | 66% | Charge Neutralization, Adsorption-Enmeshment, Coagulation | researchgate.net |

| Algae | Microcystis aeruginosa | 98.1% | Charge Neutralization, Reduction, Coagulation | researchgate.net |

Advanced Characterization Techniques for Titanium Iii Chloride and Its Derivatives

Spectroscopic Analysis of Titanium(III) Species in Solution and Solid State

Spectroscopic techniques are indispensable for probing the nature of titanium(III) species, which are often highly reactive and can exist in multiple forms.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as the d¹ ion, titanium(III). ESR spectroscopy provides detailed information about the electronic structure and coordination environment of Ti(III) centers.

In studies of Ti(III) complexes, ESR spectra can reveal the formation of dimeric species. rsc.org The observation of spectra at 77 K with transitions in the g ≈ 2 region and low-field components at g ≈ 4 provides evidence for these dimers. rsc.org By simulating the line shapes of these spectra using a spin Hamiltonian that includes the magnetic dipole-dipole interaction between the titanium ions, it is possible to evaluate magnetic parameters and the distance between the metal ions in the dimeric complexes. rsc.org This information helps in proposing potential structures for these dimers. rsc.org

ESR has also been effectively used to study the hydrolytic products of titanium(III) trichloride (B1173362) in aqueous solutions. publish.csiro.au X-band ESR measurements at both room temperature and 77 K have shown that aquated Ti(OH)²⁺ is the primary hydrolysis product at low pH, with small quantities of dimeric Ti₂(OH)₂⁴⁺ also forming. publish.csiro.au In the presence of certain water-miscible organic solvents, a different hydrolytic product, suggested to be Ti₂(OH)₅⁺, has been detected at low pH. publish.csiro.au Computer simulation of the ESR spectra of these dimeric species allows for the determination of magnetic parameters and the Ti(III)-Ti(III) ion separation distances, which in turn aids in suggesting their structures. publish.csiro.au

Furthermore, ESR spectroscopy has been employed to characterize Ti(III) species in different coordination environments. For instance, γ-irradiation of TiMCM-41, a titanosilicate molecular sieve, at 77 K produces an axial ESR signal attributed to trivalent titanium at a framework tetrahedral site, with g∥ = 1.971 and g⊥ = 1.901. acs.org In contrast, ion-exchanged Ti-AlMCM-41 exhibits an axial signal with reverse g values (g∥ = 1.898 and g⊥ = 1.967), which is characteristic of Ti(III) in a distorted octahedral symmetry. acs.org The interaction of these Ti(III) species with various adsorbate molecules like D₂O, CO, and NH₃ alters their ESR characteristics, confirming the different coordination environments. acs.org

The study of titanium(III) trichloride in pyridine (B92270) solutions by X-band ESR at room temperature and 77 K has provided evidence for the formation of a dimeric bispyridinetitanium(III) chloride complex as the major species. rsc.org The analysis of the triplet-state spectra, through computer simulation, has enabled the determination of magnetic parameters, including the internuclear separation and symmetry properties of the Ti(III) ion pair, which are used to infer their structure. rsc.org

Table 1: Representative ESR g-values for different Titanium(III) species.

| Titanium(III) Species/Material | g∥ | g⊥ | Symmetry/Environment | Reference |

| Ti(III) in TiMCM-41 | 1.971 | 1.901 | Tetrahedral | acs.org |

| Ti(III) in Ti-AlMCM-41 | 1.898 | 1.967 | Distorted Octahedral | acs.org |

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the electronic and local geometric structure of absorbing atoms in materials. mdpi.com It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comaip.org

XANES analysis of the Ti K-edge is particularly sensitive to the oxidation state and coordination geometry of titanium. mdpi.comaip.org For instance, in studies of NaAlH₄ doped with TiCl₃, XANES indicated that the Ti(III) species are reduced to Ti(0) after ball milling. acs.orgcapes.gov.br This zero-valent state remains stable during subsequent hydrogen desorption and absorption cycles. acs.orgcapes.gov.br The position of the absorption edge provides a clear indication of the oxidation state; a shift of approximately 2 eV can be observed between Ti(III) and Ti(IV). uu.nl The pre-edge features in the XANES spectra, which arise from 1s to 3d transitions, are sensitive to the local symmetry around the Ti atom. researchgate.net For example, the pre-edge peaks can help distinguish between different TiO₂ polymorphs like anatase and rutile. researchgate.net Theoretical studies using time-dependent density functional theory (TDDFT) have helped in assigning the characteristic pre-edge features, showing that a shoulder peak in chloride-containing complexes can be attributed to excitations involving chloride 4p orbitals. rsc.org

EXAFS provides information about the local atomic structure around the absorbing atom, including coordination numbers and interatomic distances. aip.org In the case of TiCl₃-doped NaAlH₄, EXAFS analysis revealed that after ball milling, Ti atoms are primarily surrounded by other Ti atoms. acs.orgcapes.gov.br The analysis also showed an increase in particle size and ordering of the local structure during hydrogen cycling. acs.orgcapes.gov.br In a study of the MAX phase Ti₃AlC₂ and its corresponding MXene Ti₃C₂Tₓ, EXAFS was used to determine the bond lengths, finding Ti-C distances of 2.220 Å and 2.160 Å in the MAX phase, and 2.139 Å and 2.234 Å in the MXene. aps.org

Table 2: Structural Information from EXAFS of a TiCl₃-doped Na-alanate system after eight cycles.

| Backscatterer | Ti-Al distance (Å) | Ti-Ti distance (Å) | Reference |

| Al, Ti | 2.79 | 3.88 | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of ions from the liquid phase with minimal fragmentation, making it highly suitable for studying species in solution. core.ac.ukacs.org

ESI-MS has been successfully applied to analyze solutions of titanium trichloride (TiCl₃) and titanium tetrachloride (TiCl₄) to confirm the presence of hydrolyzed titanium species. researchgate.net The technique can identify both monomeric and polymeric titanium species in solution. researchgate.net Furthermore, ESI-MS can be used to monitor the oxidation of Ti³⁺ to Ti⁴⁺, both naturally and with the addition of an oxidizing agent. researchgate.net This oxidation leads to the formation of Ti⁴⁺ polymers and eventual precipitation. researchgate.net The ability to isolate and systematically degrade a single ion from a mixture using tandem MS (MS/MS) is particularly useful for characterizing complex chemical systems and establishing relationships between different species detected. core.ac.uk

Studies on the polycondensation of titanium alkoxides have also utilized ESI-MS to detect oligomeric species. For example, analysis of Ti(OC₄H₉)₄ solutions revealed the presence of ions containing at least three titanium atoms. researchgate.net

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for studying transition metal complexes, as the d-d electronic transitions typically occur in this region of the electromagnetic spectrum.

Aqueous solutions of Ti(III) are known to have a characteristic violet/blue color. rsc.org The UV-Vis spectrum of the [Ti(H₂O)₆]³⁺ complex shows a broad absorption band around 500 nm, which is a result of the forbidden d-d transition. rsc.org The formation of complexes with other ligands can significantly alter the UV-Vis spectrum. For instance, Ti(III) complexes with certain macrocyclic ligands absorb more strongly than the simple Ti³⁺ aquo-ion. researchgate.net

The thermochromic behavior of some Ti(III) chloride complexes has been investigated using variable-temperature UV-Vis spectroscopy. unipi.it For example, a dichloromethane (B109758) solution of [NBu₄][TiCl₄(thf)₂] displays two main absorption bands at 475 nm and 720 nm at room temperature. unipi.it Upon cooling, the absorbance of the 475 nm band decreases, while the 720 nm band shifts to shorter wavelengths (e.g., 660 nm at -12°C). unipi.it This behavior is attributed to an equilibrium between contact ion pairs at room temperature and solvent-separated ion pairs at lower temperatures. unipi.it

A spectrophotometric method has also been developed for the determination of titanium(III) using Ponceau S as a reagent, where a yellow-colored complex is formed. academicjournals.org

Table 3: UV-Vis Absorption Maxima for Selected Titanium(III) Species.

| Species/Complex | Solvent/Medium | Absorption Maxima (nm) | Reference |

| [Ti(H₂O)₆]³⁺ | Aqueous | ~500 | rsc.org |

| [NBu₄][TiCl₄(thf)₂] | CH₂Cl₂ (room temp.) | 475, 720 | unipi.it |

| Ti(III) complex with Ponceau S | Aqueous HCl | Not specified (yellow complex) | academicjournals.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Hydrolyzed Titanium Species and Oxidation Behavior

Surface and Bulk Characterization of Titanium(III) Chloride-based Catalysts

The performance of heterogeneous catalysts based on titanium(III) chloride is intimately linked to their surface and bulk properties. A variety of techniques are employed for their comprehensive characterization.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.org

XPS is particularly valuable for studying the surface of TiCl₃-based catalysts. In studies of NaAlH₄ doped with TiCl₃, XPS analysis showed that titanium species are driven into the bulk of the material with increased milling time, and the surface concentration of Ti decreases during subsequent hydrogen cycling until it reaches a constant value. nih.gov Analysis of the binding energies can reveal changes in the chemical environment of the elements. For instance, after several desorption/absorption cycles, the Na, O, and Ti environments remained the same, while the Al environment underwent changes. nih.gov

High-resolution XPS spectra of the Ti 2p region can be used to distinguish between different oxidation states of titanium. The Ti 2p peak is split into Ti 2p₃/₂ and Ti 2p₁/₂ components due to spin-orbit coupling. mdpi.com The binding energies of these peaks are characteristic of the oxidation state; for example, peaks for Ti⁴⁺ in TiO₂ are found at approximately 458.7-459.1 eV (Ti 2p₃/₂) and 464.4-464.8 eV (Ti 2p₁/₂). researchgate.netmdpi.com The presence of lower oxidation states like Ti³⁺ can be identified by peaks at lower binding energies. researchgate.net XPS depth profiling, which involves sputtering the surface with ions between measurements, can provide information on the chemical composition as a function of depth. mdpi.com

Diffuse-Reflectance Fourier-Transform Infrared Spectroscopy (DRIFTS) for Surface Sites

Diffuse-Reflectance Fourier-Transform Infrared Spectroscopy (DRIFTS) is a powerful technique for characterizing the surface of heterogeneous catalysts, including those based on this compound (TiCl₃). This method is particularly useful for identifying and studying the nature of active sites and the interaction of reactants, donors, and other species with the catalyst surface. mdpi.comresearchgate.net

In the context of Ziegler-Natta catalysts, where TiCl₃ is a key component, DRIFTS has been employed to investigate the surface acidity. Studies have shown the presence of strong Lewis acid sites on these catalysts. nih.govresearchgate.net The interaction of internal donors, such as ethyl benzoate (B1203000) and di-n-butyl phthalate, with the catalyst surface has also been examined using DRIFTS. mdpi.com It has been observed that the deposition of titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support leads to the disappearance of certain Lewis acid sites present on the MgCl₂ surface, indicating a direct interaction. mdpi.com

Furthermore, DRIFTS has been utilized to study the effect of external donors, like propyltrimethoxysilane (PTMS), on titanium-magnesium catalysts. ippi.ac.ir These studies revealed that the interaction of PTMS with the catalyst can lead to the removal of both TiCl₄ and the internal donor from the catalyst surface. ippi.ac.ir The presence of a co-catalyst, such as triethyl aluminum (AlEt₃), plays a crucial role in this interaction. ippi.ac.ir By using probe molecules like deuterated chloroform (B151607) (CDCl₃), DRIFTS can provide insights into the accessibility and nature of the Lewis acid sites. researchgate.net

The information gathered from DRIFTS, often in conjunction with other surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS), provides a comprehensive understanding of the surface chemistry of TiCl₃-based catalysts, which is essential for optimizing their performance in polymerization reactions. researchgate.netnih.govresearchgate.net

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for Morphology and Composition

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are indispensable tools for the morphological and elemental analysis of this compound and its derivatives. SEM provides high-resolution images of the sample surface, revealing details about particle size, shape, and texture, while EDS allows for the qualitative and quantitative determination of the elemental composition of the sample. nih.govaidic.it

In the study of TiCl₃-based catalysts, SEM analysis has been used to observe the morphology of catalyst particles. For instance, in Ziegler-Natta catalysts, SEM has shown that the catalyst particles can have a spherical nature. semanticscholar.org The morphology of materials synthesized using TiCl₃ as a precursor, such as titanium dioxide (TiO₂) nanomicrospheres, has also been characterized by SEM, revealing structures composed of radially aligned nanorods. scientific.net The technique can also track changes in morphology with varying synthesis conditions, such as temperature, which can influence grain shape and size distribution. researchgate.net

EDS analysis complements SEM by providing elemental composition data. It can be used to confirm the presence of titanium and chlorine in TiCl₃ samples and to detect impurities. matec-conferences.orgiau.ir For example, in the synthesis of a novel biocatalyst, EDS was used to confirm the presence of Ti and Cl on a nanofibrillated cellulose (B213188) support. iau.ir EDS is also crucial for assessing the purity of titanium compounds by identifying and quantifying elemental impurities. nih.govresearchgate.net In the analysis of failing dental implants with titanium surfaces, EDS has been used to determine the elemental composition of the implant surface, detecting elements like titanium, aluminum, oxygen, and carbon. mdpi.com

Table 1: Example of Elemental Analysis of a Titanium Compound using EDS

| Element | Weight % | Atomic % |

| Ti | 41.80 | 19.57 |

| O | 38.62 | 41.80 |

| Mg | 19.57 | 38.62 |

This table is illustrative and based on data for magnesium titanate synthesized using a titanium precursor. tandfonline.com

The combination of SEM and EDS provides a comprehensive characterization of the physical and chemical properties of this compound materials, which is vital for quality control and for understanding their performance in various applications. nih.govsemanticscholar.org

X-ray Diffraction (XRD) for Crystalline Phase Identification and Crystallization Behavior

X-ray Diffraction (XRD) is a fundamental technique for the characterization of crystalline materials like this compound. It provides information about the crystal structure, phase composition, crystallite size, and lattice parameters. numberanalytics.com TiCl₃ is known to exist in at least four distinct crystalline forms, or polymorphs: α, β, γ, and δ. wikipedia.orgyoutube.com These polymorphs can be distinguished by their unique XRD patterns. osti.gov

The α-TiCl₃ polymorph has a hexagonal structure, while the β-form is described as having a chain-like or piper structure. youtube.com The γ-form possesses a cubic structure, and the δ-form exhibits an alternating hexagonal and cubic structure. youtube.com The synthesis conditions, including temperature, can influence which polymorph is formed. youtube.comijstr.org For example, heating certain reaction mixtures to 150-200°C can produce γ-TiCl₃. youtube.com

XRD is extensively used in the study of Ziegler-Natta catalysts, where TiCl₃ is a critical component. The crystalline phase of the TiCl₃ support can significantly impact the catalyst's activity and stereospecificity in olefin polymerization. semanticscholar.org XRD analysis of these catalysts can identify the phases of MgCl₂, TiCl₃, and any complexes formed between them. semanticscholar.org The technique can also reveal structural distortions in the MgCl₂ support upon titanation. semanticscholar.org

Furthermore, XRD is employed to study the crystallization behavior of materials synthesized from TiCl₃. For instance, in the hydrothermal synthesis of titanium dioxide (TiO₂) from TiCl₃, XRD is used to identify the resulting crystalline phases, such as anatase, rutile, and brookite. scientific.netresearchgate.net The calcination temperature can induce phase transformations, for example, from the anatase to the rutile phase of TiO₂, which can be monitored by XRD. ijstr.orgresearchgate.net The crystallite size of the synthesized nanoparticles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. researchgate.nettandfonline.com

In research involving the modification of materials with titanium compounds, XRD is used to confirm the resulting crystal structure. For example, in the fabrication of dye-sensitized solar cells, XRD patterns confirmed that TiO₂ nanotubes treated with a titanium precursor were in the pure anatase phase after annealing. nih.gov

Chromatographic and Titrimetric Methods for Analysis of Titanium(III) Chloride Reaction Mixtures

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a highly sensitive analytical technique used for determining the elemental composition of a sample. It is particularly valuable for the purity assessment of this compound and for analyzing the composition of its reaction mixtures. nih.govnih.gov

This method can be used to perform a quantitative analysis of impurities in titanium compounds. researchgate.net For instance, ICP-OES has been employed to determine the purity of titanium tetrachloride (TiCl₄) by quantifying the levels of various impurities. nih.govnih.gov To analyze highly reactive substances like titanium chlorides, a stabilizing medium, such as a specific concentration of an acidic solution, is often required. nih.gov

In the context of Ziegler-Natta catalysts, ICP-OES is used to determine the amount of titanium present in the catalyst precursors. semanticscholar.org This information is crucial for understanding the catalyst's composition and its subsequent performance in polymerization reactions. The technique has also been used in the analysis of titanium production processes, where it helps to determine the composition of intermediate products. ymaws.com

The results from ICP-OES can be used to calculate the purity of a titanium compound by subtracting the total mass of all identified impurities. For example, the purity of different commercial sources of TiCl₄ has been determined to be around 99.9%. nih.gov

Table 2: Illustrative Purity Assessment of Titanium Tetrachloride via ICP-OES

| Supplier | Purity (%) |

| Junsei Chemical Co. | 99.92 |

| Yakuri Pure Chemicals Co. | 99.93 |

| Wako Chemical Co. | 99.92 |

| Sigma Aldrich | 99.91 |

| Fluka | 99.92 |

This table is based on data for titanium tetrachloride. nih.gov

Potentiometric titration is a versatile analytical method used to determine the concentration of a substance by measuring the potential difference between two electrodes as a titrant is added. In the analysis of this compound reaction mixtures, it is particularly useful for determining the valency of titanium species, distinguishing between Ti(III) and Ti(IV). ymaws.comdiva-portal.org

Titanium(III) is a strong reducing agent and can be assayed through redox titration. acs.org One common method involves titrating the Ti(III) solution with a standardized solution of an oxidizing agent, such as iron(III) or potassium dichromate. acs.orgmetrohm.com The endpoint of the titration is detected by a sharp change in the potential, which can be monitored using a platinum indicator electrode and a reference electrode. dtic.mil

For the simultaneous determination of different titanium species, potentiometric titration can be employed. For example, in mixtures containing both Ti³⁺ and Ti⁴⁺, these species can be reduced to a lower oxidation state and then titrated. metrohm.com The method can also be applied to determine the concentration of titanium in various materials. For instance, a procedure for determining the total titanium content in ZrO₂-Ti compositions involves dissolving the sample and then titrating the titanium potentiometrically with potassium permanganate. dtic.mil

The choice of titrant and reaction conditions is crucial for accurate results. For example, when titrating with iron(III), the reaction is often carried out at an elevated temperature (around 50 °C) to ensure a complete reaction. acs.org The stability of the titanium(III) solution is also a critical factor, as it is susceptible to oxidation by air. acs.orglibretexts.org

Theoretical and Computational Investigations of Titanium Iii Chloride

Density Functional Theory (DFT) Studies of Titanium(III) Chloride Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study TiCl₃ and its complexes, providing a deeper understanding of their properties and reactivity.

DFT calculations have been instrumental in characterizing the electronic structure and bonding in various crystalline phases (α, β, and γ) of TiCl₃. rsc.orgresearchgate.net These studies have successfully computed the electronic structure of different magnetic states, classifying these materials as Mott-Hubbard insulators where the band gap arises from significant on-site Coulomb interactions. rsc.orgresearchgate.net The analysis of the density of states (DOS) and spin density supports the model of a d¹ titanium ion within a distorted octahedral crystal field, despite the partially ionic character of the Ti-Cl bonds. rsc.orgresearchgate.net

Furthermore, DFT and Natural Bond Orbital (NBO) analysis have been employed to study the nature of bonding between titanium and various ligands in TiCl₃ complexes. researchgate.net For instance, in complexes with N-heterocyclic carbene (NHC) ligands, the metal-ligand bond strength is primarily governed by ligand-to-metal σ- and π-donation. researchgate.net While direct back-donation from the titanium to the NHC ligand appears less significant, the NHC π-acceptor orbitals are involved in bonding through interactions with other donor orbitals in the complex. researchgate.net DFT calculations have also been used to understand the electronic structure of Ti(III) pincer complexes, providing insights that are supported by experimental data like EPR and X-ray crystallography. researchgate.net

Computational studies have also explored the geometry and stability of TiCl₃ fragments adsorbed on magnesium chloride (MgCl₂) surfaces, which is a crucial aspect of Ziegler-Natta catalysts. acs.org These DFT studies indicate that for monomeric TiCl₃, coordination is more favorable on the (110) face of MgCl₂ compared to the (100) face. acs.org On the (100) face, TiCl₃ fragments can form polynuclear species, with the steric environment of the terminal titanium atoms resembling the active sites proposed for isospecific polymerization. acs.org

Computational methods, particularly DFT, have been pivotal in elucidating the mechanisms of reactions catalyzed by titanium(III) chloride. In the context of Ziegler-Natta olefin polymerization, the widely accepted monometallic mechanism proposed by Cossee and Arlman involves a surface titanium atom with a coordination vacancy. tue.nl DFT studies help in understanding the elementary steps of this process, including the coordination of the olefin monomer to the active titanium center and its subsequent migratory insertion into the Ti-C bond, leading to polymer chain growth. tue.nl

Kinetic analyses combined with computational modeling have uncovered complex reaction pathways, including hidden autocatalysis and inhibition, in Ti(III)-catalyzed reactions such as ketone-nitrile couplings. acs.org These studies reveal the significant influence of additives and byproducts, like ZnCl₂, on the reaction outcome. DFT calculations have shown that the activation barriers for key steps, such as C-C bond formation and product liberation, can be of similar energy, making either step potentially rate-limiting depending on the reaction conditions. acs.org

Furthermore, computational investigations have shed light on the role of Ti(III) species in other transformations. For example, in the reductive coupling of ketones and nitriles, a mechanistic picture involving the reduction of the catalyst, reversible coordination of substrates, bimolecular C-C bond formation, and product release has been established through experimental and theoretical work. The influence of various species on the catalyst's activity, such as the formation of off-cycle adducts with coordinating solvents or additives, has also been explored computationally. acs.orgnih.gov